molecular formula C25H23N3O3 B7698033 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide

2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide

Cat. No.: B7698033
M. Wt: 413.5 g/mol
InChI Key: DIZROGFOIYAFJR-UHFFFAOYSA-N
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Description

2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide: is a complex organic compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the 4-Methylphenyl Group:

    Formation of the Benzamide Moiety: The benzamide group is introduced by reacting the oxadiazole derivative with benzoyl chloride or a similar reagent.

    Attachment of the Phenylethyl Group: The final step involves the attachment of the phenylethyl group through an etherification reaction, where the oxadiazole derivative is reacted with a phenylethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of aldehydes, carboxylic acids, or ketones.

    Reduction: Formation of amines, alcohols, or reduced oxadiazole derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving the oxadiazole ring.

    Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and photonics.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may enhance its binding affinity to biological targets. The benzamide and phenylethyl groups can further modulate its activity by influencing its solubility, stability, and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide
  • 2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide
  • 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide

Uniqueness

The uniqueness of 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide lies in the specific substitution pattern on the oxadiazole ring and the presence of the phenylethyl group. These structural features can significantly influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)24-27-23(31-28-24)17-30-22-10-6-5-9-21(22)25(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZROGFOIYAFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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